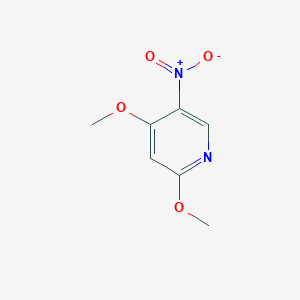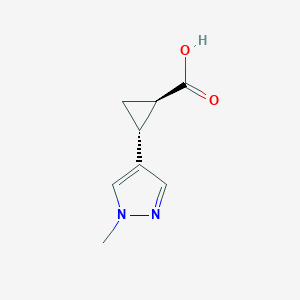![molecular formula C15H14O4 B1454573 Acide 2',5'-diméthoxy-[1,1'-biphényl]-3-carboxylique CAS No. 925909-06-4](/img/structure/B1454573.png)
Acide 2',5'-diméthoxy-[1,1'-biphényl]-3-carboxylique
Vue d'ensemble
Description
The compound “2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid” is a biphenyl derivative with methoxy groups at the 2’ and 5’ positions and a carboxylic acid group at the 3 position . Biphenyl compounds are characterized by two phenyl rings connected by a single bond .
Synthesis Analysis
While specific synthesis methods for “2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid” are not available, similar biphenyl compounds have been synthesized using various methods. For example, 2,2’-Dimethoxy-1,1’-biphenyl is used in the synthesis of biphenyl scaffolds in the preparation of biphenyl-tetrathiafulvalene derivatives .Molecular Structure Analysis
The molecular structure of “2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid” would likely consist of a biphenyl core with methoxy groups at the 2’ and 5’ positions and a carboxylic acid group at the 3 position .Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. For instance, 2,2’-Dimethoxy-1,1’-biphenyl is used in the synthesis of biphenyl scaffolds in the preparation of biphenyl-tetrathiafulvalene derivatives .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid” are not available, similar compounds like 2,2’-Dimethoxy-1,1’-biphenyl are soluble in chloroform and methanol .Applications De Recherche Scientifique
Synthèse organique
Acide 2',5'-diméthoxy-[1,1'-biphényl]-3-carboxylique: est un intermédiaire précieux en synthèse organique. Sa structure permet l'introduction de groupes fonctionnels supplémentaires par diverses réactions chimiques, telles que le couplage de Suzuki-Miyaura, qui est une réaction de couplage croisé catalysée au palladium entre des composés organoborés et des halogénures ou triflates organiques . Cette réaction est largement utilisée pour créer des liaisons carbone-carbone, ce qui en fait une pierre angulaire dans la synthèse de molécules organiques complexes.
Catalyse
Ce composé peut servir de précurseur de ligand en catalyse. En modifiant le groupe acide carboxylique, il peut être transformé en divers ligands qui peuvent se coordonner aux métaux et former des catalyseurs pour un éventail de réactions chimiques . Ces catalyseurs peuvent être adaptés à des réactions spécifiques, augmentant ainsi leur efficacité et leur sélectivité.
Études environnementales
Dans les études environnementales, les dérivés de l'This compound peuvent être utilisés comme modèles pour étudier le comportement de composés biphényliques plus complexes, tels que les polychlorobiphényles (PCB). Comprendre le devenir et la transformation de ces composés dans l'environnement est crucial pour évaluer leur impact et développer des stratégies de remédiation .
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , which suggests that its target could be the palladium catalyst used in this reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid may interact with the palladium catalyst. The reaction involves two main steps: oxidative addition and transmetalation
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid may play a role, is a key biochemical pathway in synthetic chemistry . It allows for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Result of Action
Its potential role in the suzuki–miyaura cross-coupling reaction suggests that it may contribute to the formation of carbon-carbon bonds , a critical process in the synthesis of various organic compounds.
Analyse Biochimique
Biochemical Properties
2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver damage and disruption of metabolic processes . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-6-7-14(19-2)13(9-12)10-4-3-5-11(8-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBASHCIGVYJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680725 | |
| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
925909-06-4 | |
| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)



![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)



